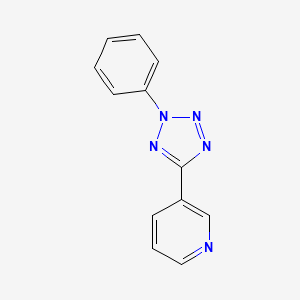

3-(2-Phenyl-5-tetrazolyl)pyridine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H9N5 |

|---|---|

Poids moléculaire |

223.23 g/mol |

Nom IUPAC |

3-(2-phenyltetrazol-5-yl)pyridine |

InChI |

InChI=1S/C12H9N5/c1-2-6-11(7-3-1)17-15-12(14-16-17)10-5-4-8-13-9-10/h1-9H |

Clé InChI |

NGSVAPVLMCRHLB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C3=CN=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)N2N=C(N=N2)C3=CN=CC=C3 |

Origine du produit |

United States |

Synthetic Methodologies and Route Optimization for 3 2 Phenyl 5 Tetrazolyl Pyridine

Classical and Established Synthetic Routes for 3-(2-Phenyl-5-tetrazolyl)pyridine and Analogues

Multi-Component Reactions (MCRs) for Tetrazole Formation

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. nih.gov The Ugi-tetrazole reaction is a prominent MCR for the synthesis of 1,5-disubstituted tetrazoles. mdpi.com This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide (B81097) source (often trimethylsilyl (B98337) azide or hydrazoic acid). nih.govnih.gov

The general applicability of the Ugi-tetrazole reaction suggests a potential, albeit not explicitly reported, route to this compound. A hypothetical Ugi-tetrazole synthesis could involve 3-pyridinecarboxaldehyde, aniline, a suitable isocyanide, and an azide source. The initial product would be a 1,5-disubstituted tetrazole. Subsequent modification or selection of starting materials would be necessary to achieve the desired 2,5-disubstitution pattern of the final product.

Recent advancements have also explored the use of tetrazole-containing building blocks in MCRs. For instance, diversely protected tetrazole aldehydes have been successfully employed in Passerini and Ugi reactions to generate complex, drug-like molecules. beilstein-journals.org This strategy, however, positions the tetrazole as a starting material rather than a product of the MCR. While yields can sometimes be modest and require optimization, the Ugi-tetrazole reaction remains a powerful tool for generating molecular diversity in a single step. nih.govbeilstein-journals.org

Coupling Reactions (e.g., Chan–Evans–Lam Coupling) for Pyridine-Tetrazole Linkages

The Chan–Evans–Lam (CEL) coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an N-H or O-H containing compound. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for the synthesis of N-aryl tetrazoles and can be conducted under relatively mild conditions, often open to the air at room temperature. wikipedia.orgrsc.org

A notable example is the synthesis of the constitutional isomer, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine. This compound was synthesized in 87% yield via the copper-catalyzed aerobic oxidative coupling of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid. mdpi.comresearchgate.net The reaction was carried out in DMSO using Cu₂O as the catalyst in the presence of 4 Å molecular sieves. mdpi.com This successful synthesis highlights the utility of the CEL coupling for creating a direct bond between a pyridine (B92270) ring and a nitrogen atom of the tetrazole ring.

The regioselectivity of the N-arylation (N1 vs. N2 of the tetrazole ring) is a critical aspect of this methodology. Research has shown that selective N2-arylation of 5-substituted tetrazoles can be achieved under CEL conditions. researchgate.net This selectivity is crucial for obtaining the desired 2,5-disubstituted tetrazole isomer, as is present in this compound. The reaction conditions, including the choice of copper catalyst, ligands, and solvent, can influence the regiochemical outcome.

Table 1: Chan-Evans-Lam Synthesis of a 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 5-Phenyl-1H-tetrazole | Pyridin-3-ylboronic acid | Cu₂O | DMSO | 100 | 87 |

Cycloaddition Reactions (e.g., [3+2] Cycloaddition of Nitriles with Azides)

The [3+2] cycloaddition reaction between a nitrile and an azide is the most common and direct method for the formation of the tetrazole ring. nih.gov This reaction can be performed with either an azide ion (e.g., sodium azide) or an organic azide. nih.gov To synthesize this compound via this route, one could envision two primary pathways:

Reaction of 3-cyanopyridine (B1664610) with phenyl azide.

Reaction of benzonitrile (B105546) with 3-azidopyridine.

The cycloaddition is often promoted by a catalyst to improve reaction rates and yields. acs.orgrsc.org A variety of catalysts, including cobalt and nickel complexes, have been shown to be effective. acs.orgrsc.org

A regioselective [3+2] cycloaddition for the synthesis of 2-aryltetrazoles has been reported using arenediazonium salts and trimethylsilyldiazomethane. nih.gov This method provides a route to 2-aryl-5-trimethylsilyltetrazoles, which can be subsequently desilylated to yield the 2-aryltetrazole. nih.gov This approach could potentially be adapted for the synthesis of the target molecule by starting with the appropriate pyridine-containing diazonium salt.

Modern Catalyst-Mediated Syntheses and Efficiency Enhancements

Modern synthetic chemistry has focused on the development of highly efficient and selective catalytic systems to overcome the limitations of classical methods, such as harsh reaction conditions and lack of regioselectivity.

Copper-Catalyzed Approaches

Copper catalysis is central to many modern methods for synthesizing tetrazole derivatives, most notably the Chan-Evans-Lam coupling discussed previously. Beyond the CEL coupling, copper catalysts have been developed for the regioselective N-arylation of tetrazoles. For instance, a mild and highly regioselective 2-arylation of 5-substituted tetrazoles using arylboronic acids has been achieved with a [Cu(OH)(TMEDA)]₂Cl₂ catalyst. ucsb.eduorganic-chemistry.org This reaction proceeds at room temperature and is applicable to a range of 5-substituted tetrazoles, offering a direct route to the 2,5-disubstituted pattern found in this compound.

Microwave-assisted copper-catalyzed syntheses have also emerged as a method for accelerating C-N bond formation in the synthesis of heterocycles, including tetrazoles. nih.gov These methods can significantly reduce reaction times and improve yields.

Table 2: Examples of Copper-Catalyzed N-Arylation of Tetrazoles mdpi.comucsb.edu

| Tetrazole Substrate | Boronic Acid | Copper Catalyst | Solvent | Temperature | Yield (%) |

| 5-Phenyl-1H-tetrazole | Pyridin-3-ylboronic acid | Cu₂O | DMSO | 100 °C | 87 mdpi.com |

| 5-Phenyl-1H-tetrazole | Phenylboronic acid | [Cu(OH)(TMEDA)]₂Cl₂ | Dichloromethane | Room Temp | 95 ucsb.edu |

| 5-p-Tolyl-1H-tetrazole | Phenylboronic acid | [Cu(OH)(TMEDA)]₂Cl₂ | Dichloromethane | Room Temp | 93 ucsb.edu |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. libretexts.orgnih.gov These reactions can be strategically employed to construct the this compound framework. A plausible Suzuki coupling approach would involve the reaction of a halogenated pyridine with a tetrazolylboronic acid or ester, or vice versa.

For example, the coupling of 3-bromopyridine (B30812) or 3-pyridylboronic acid with a pre-formed 2-phenyl-5-halotetrazole or 2-phenyl-5-tetrazolylboronic acid derivative, respectively, could yield the target molecule. The success of such a strategy relies on the availability and stability of the boronic acid or halide coupling partners. Palladium catalysts with bulky phosphine (B1218219) ligands, such as P(t-Bu)₃, have been shown to be effective in a wide range of coupling reactions, including those involving heteroaryl substrates. nih.gov

While direct examples of a Suzuki coupling to form this compound are not prevalent in the literature, the extensive development and broad substrate scope of palladium-catalyzed cross-coupling reactions make this a highly viable and flexible synthetic strategy. researchgate.netsigmaaldrich.com The choice of catalyst, ligand, base, and solvent are critical parameters that would need to be optimized for this specific transformation.

Green Chemistry Principles and Sustainable Synthetic Approaches in the Production of Related Compounds

The growing emphasis on environmental responsibility in the chemical industry has spurred the application of green chemistry principles to the synthesis of complex heterocyclic compounds, including those related to this compound. These principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous materials, and improving energy efficiency. Several sustainable strategies have been successfully employed in the synthesis of tetrazole and pyridine derivatives. researchgate.netrsc.orgnih.gov

A primary focus of green chemistry in this area is the use of safer reagents and reaction conditions. jchr.org Traditional methods for synthesizing the tetrazole ring often involve sodium azide, a highly toxic and potentially explosive compound. Research has focused on developing safer alternatives and methods that reduce the risks associated with azides. For instance, the use of trimethylsilyl azide is considered a safer substitute for the highly volatile and toxic hydrazoic acid. beilstein-journals.org Furthermore, innovative techniques like in situ generation of reactive species and the use of continuous-flow microreactors can significantly enhance safety by minimizing the amount of hazardous material present at any given time. scispace.com

The selection of solvents is another critical aspect of sustainable synthesis. Many traditional organic solvents are volatile, flammable, and harmful to the environment. The exploration of greener alternatives such as water, ionic liquids, and supercritical fluids is a key area of research. researchgate.netnih.gov Multicomponent reactions (MCRs), which combine several starting materials in a single step, are often conducted in environmentally benign solvents like water or ethanol (B145695), thereby reducing waste and improving efficiency. nih.gov

Atom economy, a core principle of green chemistry, is maximized in processes that incorporate the majority of the starting materials into the final product. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is a prime example of a highly atom-economical reaction for forming tetrazole rings. supabase.co MCRs also generally exhibit high atom economy. nih.gov

Energy efficiency is another pillar of sustainable synthesis. Microwave-assisted synthesis has emerged as a valuable tool, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. researchgate.netnih.gov The use of efficient and reusable catalysts, including various nanomaterials, also contributes to the sustainability of these synthetic processes. rsc.orgrsc.orgbhu.ac.in

Table 1: Application of Green Chemistry Principles in the Synthesis of Related Compounds

| Green Chemistry Principle | Application in Synthesis of Tetrazole and Pyridine Derivatives | Key Benefits |

| Safer Reagents | Use of trimethylsilyl azide instead of hydrazoic acid; In situ generation of hazardous intermediates. beilstein-journals.orgscispace.com | Reduced toxicity and explosion risk. |

| Greener Solvents | Utilization of water, ethanol, and ionic liquids. researchgate.netnih.govnih.govnih.gov | Reduced use of volatile organic compounds (VOCs). |

| Atom Economy | Employment of multicomponent reactions (MCRs) and click chemistry. nih.govsupabase.co | Higher efficiency and less waste generation. |

| Energy Efficiency | Application of microwave-assisted synthesis. researchgate.netnih.gov | Shorter reaction times and lower energy consumption. |

| Catalysis | Use of reusable nanocatalysts. rsc.orgrsc.orgbhu.ac.in | Reduced catalyst waste and often milder reaction conditions. |

Advanced Derivatization Strategies of Precursors for this compound

The diverse biological activities of tetrazole-pyridine compounds have driven the development of advanced strategies for derivatizing their precursors, allowing for the creation of extensive compound libraries for screening and optimization. The primary precursors for this compound are a substituted 3-cyanopyridine and a phenyl-containing synthon.

Modern synthetic methods offer a plethora of options for modifying the 3-cyanopyridine core. manavchem.comchemicalbook.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be used to introduce a wide variety of substituents onto the pyridine ring, starting from a halogenated 3-cyanopyridine. This allows for the systematic exploration of the impact of different functional groups on the properties of the final compound. One-pot multicomponent reactions are also employed for the efficient synthesis of highly substituted 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net

Similarly, the phenyl precursor can be extensively modified. A common strategy involves the use of variously substituted anilines or benzonitriles. These precursors can be readily accessed either commercially or through established synthetic routes. The substituents on the phenyl ring can be chosen to modulate the electronic and steric properties of the final molecule.

Furthermore, functional group interconversions on the precursors or on the final molecule provide another layer of derivatization. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other functionalities. An ester group can be hydrolyzed to a carboxylic acid, which can then participate in amide bond formation. These transformations enable fine-tuning of the molecule's properties. The synthesis of pyrazole-tetrazole hybrids often involves the conversion of a cyano group to a tetrazole ring via cycloaddition with sodium azide. mdpi.com

Table 2: Advanced Derivatization Strategies for Precursors

| Precursor | Derivatization Strategy | Common Reactions | Resulting Functionalities |

| 3-Cyanopyridine | Introduction of various substituents on the pyridine ring. manavchem.comresearchgate.net | Suzuki, Heck, Sonogashira cross-coupling; Multicomponent reactions. | Aryl, alkyl, vinyl, alkynyl groups; fused ring systems. |

| Phenyl Synthon | Use of substituted anilines or benzonitriles. | Standard functional group manipulations. | A wide array of substituted phenyl rings. |

| Functional Groups | Interconversion of existing functional groups. | Reduction of nitro groups; Hydrolysis of esters; Amide coupling. | Amines, amides, carboxylic acids, etc. |

Challenges and Innovations in Scale-Up and Process Chemistry for Tetrazole-Pyridine Systems

The successful transition of a synthetic route from the laboratory bench to large-scale industrial production requires overcoming significant challenges related to safety, efficiency, and cost-effectiveness. The synthesis of tetrazole-pyridine systems presents a unique set of hurdles that necessitate innovative solutions in process chemistry.

A major challenge lies in the handling of potentially hazardous reagents, particularly azides, which are often used in tetrazole synthesis. At an industrial scale, the use of large quantities of sodium azide or the in situ generation of hydrazoic acid poses significant safety risks. To mitigate these risks, process chemists are increasingly turning to continuous-flow manufacturing. Flow reactors offer superior control over reaction parameters and minimize the volume of hazardous materials at any given point, thereby enhancing safety. scispace.com

Purification of the final product and intermediates is another critical consideration. Tetrazole-pyridine compounds can be highly polar, making their isolation and purification via traditional methods like crystallization or chromatography challenging, especially at a large scale. stackexchange.com The development of robust and scalable purification strategies is essential. This may involve the use of specialized techniques such as ion-exchange chromatography or the design of crystallization processes that are optimized for large-scale production.

Process optimization is key to ensuring an efficient and economically viable manufacturing process. This involves a detailed study of reaction parameters to maximize yield and minimize reaction times. Statistical methods like Design of Experiments (DoE) are often employed to systematically explore the reaction space and identify optimal conditions. Furthermore, the development of "telescoping" processes, where multiple synthetic steps are performed in a single reactor without isolating intermediates, can significantly improve efficiency and reduce waste.

The regiochemistry of the tetrazole ring formation can also be a challenge, as the reaction of an azide with a nitrile can potentially lead to the formation of two different regioisomers. Controlling this selectivity is crucial for ensuring the production of the desired isomer in high purity. nih.gov Careful selection of catalysts and reaction conditions is often necessary to achieve high regioselectivity.

Table 3: Challenges and Innovations in Scale-Up and Process Chemistry

| Challenge | Innovation | Benefit |

| Handling of Hazardous Reagents | Continuous-flow reactors. scispace.com | Enhanced safety, better process control. |

| Purification | Advanced crystallization techniques, specialized chromatography. stackexchange.com | High product purity, efficient isolation. |

| Process Efficiency | Design of Experiments (DoE), "telescoping" of reaction steps. | Optimized yields, reduced cycle times, less waste. |

| Regioselectivity | Catalyst and reaction condition optimization. nih.gov | High yield of the desired regioisomer. |

Advanced Spectroscopic and Crystallographic Elucidation of 3 2 Phenyl 5 Tetrazolyl Pyridine Structure

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) under electrospray ionization (ESI) conditions confirms the molecular weight of 3-(2-Phenyl-5-tetrazolyl)pyridine. The calculated exact mass for the protonated molecule, [C₁₂H₉N₅ + H]⁺, is 224.09361, which shows excellent agreement with the experimentally found value of 224.09325. mdpi.com

Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) reveals a characteristic fragmentation pattern for the 2,5-disubstituted tetrazole core. mdpi.com The thermal decomposition of such tetrazoles is known to proceed with the facile elimination of a molecule of dinitrogen (N₂). mdpi.com In the mass spectrum, this pathway is dominant; the most intense signal observed is not the molecular ion but the fragment ion at m/z 196.08716, corresponding to the [M + H – N₂]⁺ structure. mdpi.com This fragment, C₁₂H₁₀N₃⁺, is relatively stable due to its conjugated structure. mdpi.com A subsequent fragmentation of lower intensity is also observed, involving the loss of a hydrogen cyanide (HCN) molecule from the pyridine (B92270) ring, resulting in a signal at m/z 141.0699 (C₁₁H₉⁺). mdpi.com

Table 2: Key Mass Spectrometry Data and Fragmentation for this compound mdpi.com

| Ion/Fragment | Formula | m/z (Observed) | Designation | Description |

|---|---|---|---|---|

| Protonated Molecule | [C₁₂H₉N₅ + H]⁺ | 224.09325 | [M+H]⁺ | Parent ion. |

| Primary Fragment | [C₁₂H₉N₃ + H]⁺ | 196.08716 | [M+H-N₂]⁺ | Base peak; loss of dinitrogen from the tetrazole ring. |

| Secondary Fragment | [C₁₁H₉]⁺ | 141.0699 | [M+H-N₂-HCN]⁺ | Low intensity; subsequent loss of hydrogen cyanide. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy provides a molecular fingerprint and confirms the presence of key functional groups. The FT-IR spectrum of this compound displays several characteristic absorption bands. mdpi.com Aromatic C-H stretching vibrations are observed around 3074 cm⁻¹. mdpi.com A series of bands in the 1583-1450 cm⁻¹ region are assigned to C=C and C=N stretching vibrations within the phenyl, pyridine, and tetrazole rings. mdpi.com Additional bands in the fingerprint region (below 1300 cm⁻¹) correspond to various in-plane and out-of-plane bending modes and ring deformations. mdpi.com

While a specific Raman spectrum for the title compound is not detailed in the primary literature, the vibrational modes of the pyridine moiety are well-characterized. aps.org Pyridine has C₂ᵥ point-group symmetry, and all 27 of its vibrational modes are Raman active. aps.org Key Raman bands for the pyridine ring include the ring breathing mode, C-H stretching, and in-plane and out-of-plane bending vibrations, which would be expected to appear in the spectrum of this compound.

Table 3: Selected FT-IR Vibrational Frequencies for this compound mdpi.com

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3074 | Aromatic C–H stretching |

| 2924, 2853 | C–H stretching |

| 1583, 1530, 1484, 1450 | Aromatic C=C and C=N stretching |

| 1286, 1216, 1194, 1021, 1009, 991, 814, 791, 733, 693, 681, 615 | Fingerprint Region (Bending and Ring Deformations) |

X-ray Diffraction (XRD) for Solid-State Structural Determination and Conformational Analysis

The molecule adopts a nearly planar conformation. mdpi.com The torsion angle between the planes of the tetrazole and pyridine rings is approximately 11 degrees, indicating only a slight twist. mdpi.com The phenyl substituent and the tetrazole ring are nearly coplanar, with a torsion angle of about 180 degrees. mdpi.com

Table 4: Crystal Data and Structure Refinement for this compound mdpi.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₉N₅ |

| Formula Weight | 223.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.338(3) Å, b = 5.6170(11) Å, c = 15.658(3) Å |

| β = 101.52(3)° | |

| Volume | 1063.1(4) ų |

| Z | 4 |

While the primary literature does not detail the specific intermolecular interactions for this compound, the near-planar structure determined by XRD suggests that π-π stacking is a likely and significant interaction governing the crystal packing. In analogous aromatic and heterocyclic structures, π-π stacking interactions are common, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.gov These interactions would occur between the electron-rich phenyl and pyridine rings and the electron-deficient tetrazole ring of adjacent molecules, contributing to the stability of the crystal lattice.

In addition to π-stacking, other weak intermolecular forces such as C-H···N or C-H···π interactions are also possible. jsac.or.jp The hydrogen atoms on the phenyl and pyridine rings can act as weak donors, forming hydrogen bonds with the nitrogen atoms of the pyridine or tetrazole rings on neighboring molecules. These directional interactions would further influence the packing arrangement of the molecules in the solid state.

Torsion Angle Analysis and Planarity Assessment

A slight deviation from complete planarity is observed in the connection between the tetrazole and pyridine heterocycles. The angle between the planes of these two rings is approximately 11 degrees. mdpi.com Despite this minor twist, the molecule is considered to have a structure that is close to planar. mdpi.com This near-planarity influences the molecule's electronic and packing properties in the solid state.

| Parameter | Value |

|---|---|

| Torsion Angle (Phenyl - Tetrazole) | ~180° |

| Angle Between Planes (Tetrazole - Pyridine) | ~11° |

UV-Vis Spectroscopy for Electronic Transitions and Absorption Characteristics

The electronic absorption characteristics of this compound have been investigated using UV-Vis spectroscopy in ethanol (B145695). mdpi.com The experimental spectrum reveals three principal absorption bands, indicative of various electronic transitions within the molecule.

The spectrum is characterized by a long-wavelength band with a maximum absorption (λmax) at 274 nm, which exhibits a distinct vibrational structure. mdpi.com Two other major bands are observed at 236 nm and 202 nm. mdpi.com The molar absorptivity (εmax) for the bands at 274 nm and 236 nm were determined to be 23,600 and 26,200 L mol-1 cm-1, respectively. mdpi.com The molar absorptivity for the band at 202 nm is approximately 40,000 L mol-1 cm-1. mdpi.com

These experimental findings are supported by quantum-chemical calculations, which suggest that the absorption bands are composed of several singlet electronic transitions. mdpi.com The calculated transitions include those at 302 nm, 260 nm, 256 nm, 238 nm, 223 nm, 216 nm, 210 nm, and 195 nm. mdpi.com

| λmax (nm) | εmax (L mol-1 cm-1) | Description |

|---|---|---|

| 274 | 23,600 | Long-wave band with clear vibrational structure |

| 236 | 26,200 | - |

| 202 | ~40,000 | - |

Compound Index

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry of 3 2 Phenyl 5 Tetrazolyl Pyridine

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding Characteristics

Quantum mechanical calculations are fundamental in elucidating the electronic structure and bonding characteristics of 3-(2-phenyl-5-tetrazolyl)pyridine. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry and the nature of its chemical bonds. mdpi.com

The molecular structure of this compound has been investigated both experimentally through X-ray diffraction and theoretically using DFT B3LYP quantum chemistry calculations. mdpi.com These studies confirm the identity and structure of the compound. mdpi.com The molecule's structure is nearly planar, with a slight torsion angle between the phenyl and tetrazole rings (approximately 18.0 degrees) and between the tetrazole and pyridine (B92270) rings (approximately 11.0 degrees). mdpi.com

The bonding arrangement within the molecule is characterized by the connection of a phenyl group and a pyridine group to a central tetrazole ring. The tetrazole ring, being the most nitrogen-rich azole, plays a significant role in the molecule's properties. mdpi.comresearchgate.net The specific isomer synthesized and studied is 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, where the pyridine ring is attached to the N2 position of the tetrazole ring. mdpi.com

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO/LUMO), Reactivity Descriptors, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties and reactivity of molecules. For this compound, DFT calculations provide valuable information about its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller gap suggests higher reactivity. mdpi.comnih.gov For this compound, the HOMO-LUMO energy gap has been calculated to understand its charge transfer characteristics. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η): Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.comnih.gov

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. irjweb.com

These descriptors help in predicting the molecule's behavior in chemical reactions. A high electrophilicity index suggests a greater tendency to accept electrons. irjweb.com

DFT calculations are also employed to predict spectroscopic parameters. For instance, the UV-Vis absorption spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine has been calculated using the time-dependent self-consistent field (TD-SCF) approach with the DFT B3LYP functional. The calculated spectrum shows good agreement with experimental data, confirming the presence of specific absorption bands. mdpi.com Similarly, ¹H and ¹³C NMR chemical shifts can be computed to further substantiate the molecular structure. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, including conformational changes and dynamic interactions. nih.gov For this compound, MD simulations can provide insights into the flexibility of the molecule and the rotational freedom around the single bonds connecting the phenyl, tetrazole, and pyridine rings.

These simulations can reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in a solvent. The existence of different rotamers (conformational isomers) of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine has been studied, and their relative energies and dipole moments have been calculated. mdpi.com This analysis helps in understanding how the molecule might interact with its surroundings and with biological targets. researchgate.net

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling plays a crucial role in understanding the reaction mechanisms involving this compound. A key characteristic of 2,5-disubstituted tetrazoles is their thermal decomposition, which often involves the elimination of a nitrogen molecule (N₂) to form highly reactive nitrilimines. mdpi.comresearchgate.net

Computational methods can be used to model the transition states of these decomposition reactions, providing information about the energy barriers and reaction kinetics. This is particularly relevant for understanding the thermal stability of the compound. mdpi.com The formation of nitrilimines from the thermolysis of tetrazoles is a well-established reaction pathway that can be explored through theoretical calculations. researchgate.net

Analysis of Aromaticity and Tautomerism within the Tetrazole and Pyridine Rings

Tautomerism is a significant feature of tetrazoles. 5-phenyl-1H-tetrazole, a precursor to this compound, can exist in different tautomeric forms. mdpi.com The attachment of the pyridyl group to a specific nitrogen atom of the tetrazole ring (in this case, the N2 position) resolves this tautomerism for the final compound. However, understanding the tautomeric preferences of the parent tetrazole is crucial for controlling the synthesis and predicting the properties of its derivatives. mdpi.com Computational studies can be used to determine the relative stabilities of different tautomers and isomers, guiding synthetic strategies.

Reactivity and Mechanistic Investigations of 3 2 Phenyl 5 Tetrazolyl Pyridine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Pyridine (B92270) and Phenyl Moieties

The reactivity of 3-(2-phenyl-5-tetrazolyl)pyridine towards aromatic substitution is dictated by the electronic properties of its constituent rings. The pyridine ring, being an electron-deficient heterocycle, is generally deactivated towards electrophilic aromatic substitution (EAS). This deactivation is exacerbated in acidic media, where the pyridine nitrogen is protonated, further withdrawing electron density from the ring system. acs.org Consequently, electrophilic attack on the pyridine moiety is expected to be unfavorable. Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom.

The phenyl ring, attached to the N2 position of the tetrazole, is influenced by the electron-withdrawing nature of the tetrazolyl-pyridine substituent. This deactivating effect would direct incoming electrophiles primarily to the meta position of the phenyl ring. The positions on both the pyridine and phenyl rings are available for various substitution reactions, which can lead to a diverse array of functionalized derivatives. nih.gov

Studies on related nitrogen-rich heterocycles, such as tetrazines, have shown that they can undergo dynamic nucleophilic aromatic substitution, suggesting that the rings in this compound could participate in similar exchange reactions under specific conditions. nih.gov

Table 1: Predicted Reactivity towards Aromatic Substitution

| Ring | Reaction Type | Predicted Reactivity | Directing Influence |

|---|---|---|---|

| Pyridine | Electrophilic Substitution | Strongly Deactivated | Unfavorable |

| Nucleophilic Substitution | Activated | Ortho, Para to Nitrogen | |

| Phenyl | Electrophilic Substitution | Deactivated | meta to Tetrazole |

| Nucleophilic Substitution | Unfavorable (unless activated) | Not Applicable |

Reactions Involving the Tetrazole Ring: Ring-Opening Reactions and Nitrogen Extrusion

The tetrazole ring is the most reactive component of the molecule under thermal or photochemical stress. A characteristic reaction of 2,5-disubstituted tetrazoles is the facile extrusion of a molecule of nitrogen (N₂). researchgate.netresearchgate.net This process is a key feature of the compound's thermal decomposition and its fragmentation pattern in mass spectrometry. researchgate.netnist.gov

Thermal analysis shows that after melting, this compound undergoes thermal degradation at 142.5 °C, which is recorded as an exothermic peak in differential scanning calorimetry (DSC). researchgate.netresearchgate.net This decomposition is attributed to the elimination of N₂, which leads to the formation of a highly reactive nitrilimine intermediate. researchgate.netresearchgate.net

This nitrogen extrusion is also a dominant pathway in mass spectrometry. The spectrum of this compound shows a significant fragment ion corresponding to [M + H - N₂]⁺, with the intensity of the protonated molecular ion being relatively low. researchgate.netnist.gov Other fragmentation pathways can include the release of smaller molecules like HCN and HN₃. researchgate.net The tetrazole ring can also theoretically participate in cycloaddition reactions, a reactivity mode known for this heterocyclic system. nih.gov

Table 2: Major Fragmentation Pathways and Decomposition Products

| Condition | Primary Reaction | Key Intermediate/Product | Reference |

|---|---|---|---|

| Thermal | Nitrogen Extrusion | Nitrilimine | researchgate.netresearchgate.net |

| Mass Spectrometry | Nitrogen Extrusion | [M - N₂]⁺ fragment | researchgate.netnist.gov |

| Photochemical | Nitrogen Extrusion | Nitrilimine | researchgate.netnih.gov |

Transition Metal-Catalyzed Transformations and Coordination Chemistry

Transition metals play a dual role in the chemistry of this compound, being crucial for both its synthesis and its potential applications in coordination chemistry.

The most efficient synthesis of this compound involves a copper-catalyzed Chan-Evans-Lam cross-coupling reaction. researchgate.net In this process, 5-phenyl-1H-tetrazole is coupled with pyridin-3-ylboronic acid using a copper catalyst, such as copper(I) oxide (Cu₂O), in an oxygen atmosphere to yield the desired N2-substituted product with high selectivity. researchgate.netresearchgate.net Palladium-catalyzed reactions, such as ligand-directed C-H arylation, have been demonstrated on similar 2-phenylpyridine (B120327) scaffolds, suggesting that the C-H bonds in this compound could be targets for further functionalization. acs.org

The nitrogen atoms of both the pyridine and tetrazole moieties act as potential donor sites, making the compound a versatile ligand in coordination chemistry. nih.gov Tetrazolate ligands are well-known for their ability to coordinate with metal ions in various modes, often acting as bridging ligands to form coordination polymers and metal-organic frameworks (MOFs). rsc.org The related ligand 5-(2-pyridyl)tetrazole demonstrates a propensity to act as a bidentate ligand, coordinating to metal centers through both the pyridine and tetrazole nitrogen atoms. dntb.gov.ua This suggests that this compound could form stable complexes with a range of metal ions, leading to supramolecular assemblies with interesting structural and physical properties. nih.gov

Table 3: Role of Transition Metals in the Chemistry of this compound

| Metal | Process | Role of Metal | Description |

|---|---|---|---|

| Copper (Cu) | Synthesis (Chan-Evans-Lam Coupling) | Catalyst | Catalyzes the N-arylation of the tetrazole ring with pyridylboronic acid. researchgate.net |

| Palladium (Pd) | Potential C-H Functionalization | Catalyst | Could potentially catalyze arylation at C-H bonds on the pyridine or phenyl rings. acs.org |

| Various Metals | Coordination Chemistry | Metal Center | Acts as a ligand, coordinating through pyridine and/or tetrazole nitrogen atoms to form complexes and polymers. rsc.orgdntb.gov.ua |

Photochemical and Electrochemical Reactivity Profiles

The photochemical behavior of 2,5-disubstituted tetrazoles is characterized by light-induced cleavage of the tetrazole ring. researchgate.net Upon irradiation with UV light, these compounds readily undergo nitrogen extrusion to generate highly reactive nitrilimine intermediates. nih.gov This photoreaction is highly selective and can be triggered by specific wavelengths of light (e.g., 280–315 nm), making tetrazoles useful as photo-activatable or "photocage" groups. researchgate.netnih.gov The generated nitrilimine can be trapped by various dipolarophiles, such as alkenes, in what is termed a "photo-click" reaction to form new heterocyclic structures like pyrazolines. nih.govresearchgate.net This reactivity allows for applications in materials science and bioconjugation where spatiotemporal control is required. nih.govresearchgate.net

Functional Group Interconversions and Selective Derivatization

Functional group interconversion (FGI) allows for the modification of the core structure of this compound to produce a variety of derivatives. One potential transformation is the oxidation of the pyridine nitrogen atom. This reaction, typically carried out with a peracid, would yield the corresponding pyridine-N-oxide. dntb.gov.ua This modification would alter the electronic properties and coordination ability of the pyridine ring.

Selective derivatization can be achieved by exploiting the differing reactivity of the molecule's components. nih.gov For instance, electrophilic substitution would preferentially occur on the phenyl ring rather than the electron-deficient pyridine ring. The synthesis of the parent compound itself is an example of FGI, where a nitrile is converted to a tetrazole ring via a [2+3] cycloaddition with an azide (B81097) source. Conceptually, the reverse reaction, the cleavage of the tetrazole back to a nitrile, is also a type of FGI, although it typically requires harsh conditions.

Derivatization reagents can be used to selectively target specific sites. For example, in related systems, reagents like dansyl chloride have been used to derivatize molecules for analytical purposes, targeting specific functional groups under mild conditions. While this compound lacks common functional groups like hydroxyls or primary amines, derivatization strategies would focus on C-H functionalization or reactions targeting the basicity of the pyridine nitrogen.

Design and Synthesis of Analogues and Derivatives of 3 2 Phenyl 5 Tetrazolyl Pyridine

Systematic Structural Modifications on the Pyridine (B92270) Ring (e.g., Substituent Effects, Isomeric Forms)

Substituent Effects: The introduction of various functional groups onto the pyridine ring can modulate the electronic nature of the molecule. Electron-withdrawing groups (EWGs), such as chloro or nitro groups, can decrease the basicity of the pyridine nitrogen and alter the molecule's interaction with biological targets. For instance, the synthesis of 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridine has been reported, demonstrating the incorporation of an EWG onto the pyridine scaffold sphinxsai.com. Conversely, electron-donating groups (EDGs), like amino or alkoxy groups, can increase the electron density on the ring. The strategic placement of these substituents is crucial for enhancing biological properties nih.gov.

Isomeric Forms: The position of the phenyl-tetrazolyl moiety on the pyridine ring is a critical determinant of molecular geometry and biological activity. While the parent compound is the 3-pyridyl isomer, analogues based on 2-pyridyl and 4-pyridyl cores have also been synthesized and investigated. For example, structure-activity relationship studies have led to the discovery of 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine as a potent and selective receptor antagonist nih.gov. Furthermore, modifications to the saturation of the pyridine ring, such as the creation of 1,2,3,6-tetrahydropyridyl derivatives, represent another class of isomeric forms that have been explored for their potential as muscarinic agonists nih.gov.

| Modification Type | Example Derivative | Rationale / Effect | Reference |

|---|---|---|---|

| Substituent Addition (EWG) | 5-Chloro-2-(...)-pyridine | Modulates electronic properties and biological activity. | sphinxsai.com |

| Positional Isomerism | 2-(...)-pyridine | Alters molecular geometry and receptor interactions. | nih.gov |

| Ring Saturation | 1,2,3,6-Tetrahydro-5-pyridyl-(...) | Creates structural analogues with different conformational flexibility. | nih.gov |

Tetrazole Ring Modifications and Bioisosteric Replacements (e.g., 1-substituted vs. 2-substituted tetrazoles)

The tetrazole ring is a crucial pharmacophore, often serving as a bioisosteric replacement for a carboxylic acid group due to its similar pKa value (4.5–4.9) and spatial arrangement of heteroatoms acs.orgd-nb.info. Modifications to this ring, particularly the position of substitution, are a primary focus in analogue design.

1-substituted vs. 2-substituted Tetrazoles: The reaction of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions preferentially yields the 2-substituted isomer, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine mdpi.comresearchgate.net. The distinction between 1,5- and 2,5-disubstituted tetrazoles is significant, as it affects the molecule's geometry and biological function. This structural difference can be identified using 13C-NMR spectroscopy, where the chemical shift of the tetrazole carbon differs by approximately 10 ppm between the two isomers mdpi.com. For example, the carbon signal for 1-methyl-5-phenyltetrazole (B3340059) appears at δ = 154.2 ppm, while for 2-methyl-5-phenyltetrazole, it is at δ = 164.25 ppm mdpi.com. In certain biological contexts, only the 2-substituted derivatives display the desired agonist activity nih.gov.

Bioisosteric Replacements: The tetrazole ring itself is a well-established bioisostere of the cis-amide bond and the carboxyl group, a feature that imparts high metabolic stability to its derivatives acs.orgmdpi.com. Beyond this inherent function, researchers have replaced the tetrazole moiety with other heterocyclic rings to explore novel chemical space. Common bioisosteric replacements include:

1,2,4-Triazoles: These have been used to create analogues such as 3-phenyl-5-pyridyl-1,2,4-triazole derivatives, which have been investigated as enzyme inhibitors nih.gov.

1,3,4-Oxadiazoles: Along with tetrazoles, oxadiazoles (B1248032) have been synthesized as bioisosteric replacements for amide functionalities in drug design projects unito.it.

1,2,3-Triazoles: In some contexts, a 1H-tetrazole ring has been used to replace a 1H-1,2,3-triazole ring, resulting in enhanced biological activity researchgate.net.

The choice of bioisostere can significantly influence a compound's potency, selectivity, and pharmacokinetic profile.

Phenyl Ring Substitutions: Electronic and Steric Effects on Molecular Properties

Substituting the phenyl ring provides a powerful method to modulate the electronic and steric properties of the entire molecule. These modifications can influence everything from the acidity of the tetrazole ring to the molecule's ability to form noncovalent interactions.

Electronic Effects: The electronic nature of substituents on the phenyl ring can be correlated with the molecule's chemical properties. For instance, the pKa values of 2-arylphenyl-1H-tetrazoles show a good correlation with the Hammett sigma (σ) values of para-substituents on the aryl ring d-nb.info. Electron-donating groups strengthen NH–π interactions between the tetrazole and the adjacent phenyl ring, while electron-withdrawing groups weaken them d-nb.info. This modulation of intramolecular interactions and acidity can have profound effects on how the molecule interacts with biological targets. In one study, a series of 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridines were synthesized, and it was found that a chlorine atom at the 3-position of the phenyl ring was important for antitubercular activity, highlighting the role of electronic effects in biological function sphinxsai.com.

| Substituent Type | Position | Observed Effect | Reference |

|---|---|---|---|

| Electron-donating groups (e.g., -OCH3) | para | Correlates with higher pKa of the tetrazole ring; strengthens intramolecular NH–π interactions. | d-nb.info |

| Electron-withdrawing groups (e.g., -CF3) | para | Correlates with lower pKa of the tetrazole ring; weakens intramolecular NH–π interactions. | d-nb.info |

| Halogens (e.g., -Cl) | meta (3-position) | Found to be important for enhancing antitubercular activity in a related series. | sphinxsai.com |

Synthesis of Polymeric and Supramolecular Architectures Incorporating 3-(2-Phenyl-5-tetrazolyl)pyridine Units

The ability of both the pyridine and tetrazole moieties to participate in hydrogen bonding and coordinate with metal ions makes this compound and its analogues excellent building blocks for supramolecular chemistry and materials science.

Supramolecular Assemblies: The distinct hydrogen bond donor (tetrazole N-H in the 1H tautomer) and acceptor (pyridine and tetrazole nitrogen atoms) sites facilitate the formation of ordered, non-covalent structures nih.gov. Intermolecular forces such as hydrogen bonding and π–π stacking interactions between the aromatic rings can guide the self-assembly of individual molecules into one-, two-, or three-dimensional networks nih.govunimi.it. For example, in related structures, trifurcated hydrogen bonding arrangements and stacking interactions have been shown to assemble molecules into complex 3D supramolecular networks nih.gov.

Coordination Polymers and Frameworks: Tetrazoles are highly versatile ligands in coordination chemistry, as the deprotonated tetrazolate anion can coordinate to metal ions through any of its four nitrogen atoms unimi.it. This versatility allows for the construction of diverse and stable coordination polymers and metal-organic frameworks (MOFs). The this compound unit can act as a bitopic or tritopic ligand, with the pyridine nitrogen and one or more tetrazole nitrogens coordinating to metal centers. This can lead to the formation of various architectures, from simple mononuclear complexes to extended coordination polymers researchgate.net. These materials have potential applications in areas such as catalysis, gas storage, and luminescence.

Applications in Advanced Chemical Research Non Biological and Non Clinical Focus

Ligand Design in Coordination Chemistry and Catalysis

The molecular architecture of 3-(2-Phenyl-5-tetrazolyl)pyridine, which combines a phenyl-substituted tetrazole with a pyridine (B92270) ring, makes it an excellent candidate for a polydentate ligand in coordination chemistry. The nitrogen atoms of both the pyridine and tetrazole rings can serve as donor sites for metal ions, enabling the formation of stable metal complexes. The versatility of 5-substituted tetrazoles as ligands is well-documented; they can coordinate to metal centers to form metallo-organic complexes for use in catalysis. mdpi.com

In homogeneous catalysis, ligands play a crucial role in stabilizing the metal center and tuning its catalytic activity. The pyridine-tetrazole scaffold is adept at forming stable chelate rings with transition metals. Polydonor chelating ligands, such as those based on 3-(2-pyridyl)-1,2,4-triazoles, which are structurally similar to tetrazoles, have been successfully used to create palladium(II) complexes. researchgate.net These complexes have demonstrated efficiency as recyclable catalysts for C-C coupling reactions, such as the Suzuki-Miyaura cross-coupling. researchgate.net Similarly, complexes based on 6-phenylpyridine-2-carboxylic acid have been used to synthesize trinuclear Zn(II) catalysts active in the oxidation of benzyl (B1604629) alcohol. semanticscholar.org The this compound ligand is expected to form analogous catalytically active complexes, where the electronic properties of the phenyl and pyridine rings can influence the reactivity of the coordinated metal center.

The principles of using tetrazole-based ligands extend to heterogeneous catalysis, where the catalyst exists in a different phase from the reactants. Metallo-organic complexes derived from these ligands can be immobilized on solid supports, combining the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. mdpi.com An example of this is the transformation of a Molybdenum(VI) complex of 5-(2-pyridyl-1-oxide)tetrazole into a MoO₃-based hybrid material. mdpi.com This solid catalyst demonstrated stability and effectiveness in the epoxidation of olefins. mdpi.com Furthermore, the use of related ligands in the construction of metal-organic frameworks (MOFs) has produced robust heterogeneous catalysts. For instance, a zirconium-based MOF was shown to be an efficient and reusable catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov The surface interactions within such porous materials can create unique catalytic sites, enhancing reaction rates and selectivity.

Chemo-sensors and Probes for Analytical Detection

The development of chemical sensors for the detection of specific ions is a significant area of analytical chemistry. The efficacy of these sensors often relies on a ligand's ability to selectively bind to an analyte, resulting in a measurable signal, such as a change in color or fluorescence. The this compound structure contains the necessary components for such applications. The pyridine moiety is a well-known component in sensors for metal ions. Terpyridine-based ligands, for example, have been extensively investigated as fluorescent chemo-sensors for various metal ions, including Fe²⁺. researchgate.netnih.gov The tetrazole group, with its high nitrogen content, can also participate in ion recognition. Tetrazole-based MOFs have been noted for their potential as sensors for both chemicals and metal ions. nih.gov The combination of these two functional groups in a single molecule allows for the design of bifunctional receptors capable of detecting both cations and anions through distinct photophysical responses. nih.gov

Materials Science Precursors and Functional Materials

Tetrazole derivatives are recognized for their utility as components in functional and energy-saturated materials. mdpi.com The compound this compound, with its defined structure and thermal properties, serves as a valuable precursor for creating advanced materials with tailored electronic and structural characteristics. mdpi.comresearchgate.net Synthesis of the compound has been achieved through methods like the Chan–Evans–Lam coupling, yielding a stable crystalline solid. mdpi.comresearchgate.net

The field of optoelectronics relies on materials that can interact with light, either by absorbing it, emitting it, or altering its path. The structure of this compound, featuring interconnected phenyl, tetrazole, and pyridine rings, forms a conjugated system that is conducive to optoelectronic applications. UV-Vis spectroscopic analysis of the compound shows distinct absorption bands, with a long-wave band exhibiting a clear vibrational structure. mdpi.com

While research on this specific molecule for Organic Light-Emitting Diodes (OLEDs) is emerging, its structural motifs are common in high-performance organic electronic materials. For instance, pyridine-carbonitrile-carbazole-based materials are used as emitters in thermally activated delayed fluorescence (TADF) OLEDs. nih.gov Similarly, host materials for OLEDs often incorporate pyridine and other aromatic amines like triphenylamine. nwpu.edu.cn The combination of an electron-donating phenyl group and electron-accepting pyridine and tetrazole rings in this compound suggests potential as a bipolar host material or as a component in TADF emitters. Related triphenylamine-pyridine derivatives have also been studied for their three-photon absorption and optical power limiting properties. researchgate.net

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high porosity and tunable structures make them ideal for applications such as gas storage and separation. scitepress.orgresearchgate.netrsc.org The this compound molecule is an excellent candidate for a linker in MOF synthesis due to its rigid structure and multiple coordination sites.

The use of tetrazole-based linkers to create MOFs has gained significant interest due to several advantages nih.gov:

Multifunctional Coordination: Tetrazoles can coordinate with metals in various modes, leading to diverse framework structures.

Reduced Interpenetration: The non-linear geometry of the tetrazole ring can help prevent the formation of interpenetrated networks, preserving pore volume.

N-Rich Channels: The high nitrogen content creates N-donor decorated channels within the framework, which can enhance selective gas adsorption.

High Stability: The resulting strong metal-nitrogen bonds often lead to MOFs with high chemical and thermal stability.

A notable example involves the use of ((1H-tetrazol-5-yl) methyl) pyridine ligands, which are structurally very similar to the title compound, to synthesize a range of 2D and 3D coordination frameworks with diverse topologies. rsc.org Another study demonstrated the creation of a nickel MOF using a naphthalene (B1677914) tetrazole linker, which was then used as a filler in polycarbonate membranes to improve the separation of CO₂ and H₂ from other gases like methane. nih.gov

The table below summarizes key properties of a representative tetrazole-based MOF used in gas separation applications.

| MOF Filler | Polymer Matrix | Gas Pair | Permeability Increase | Selectivity Improvement | Reference |

| NiNDTz | Polycarbonate | H₂/CH₄ | 185% | 15-28% | nih.gov |

| NiNDTz | Polycarbonate | CO₂/CH₄ | 177% | 15-28% | nih.gov |

Table 1: Performance enhancement of mixed-matrix membranes incorporating a Nickel-Naphthalene Tetrazole (NiNDTz) MOF filler for gas separation.

Polymer Chemistry and Advanced Coatings

pH-Responsive Systems and Ionic Liquid Components

The application of this compound in the development of pH-responsive systems is not a prominent area of current research. While other heterocyclic compounds containing pyridine moieties have been investigated as pH-sensitive fluorescent probes or colorimetric sensors, similar studies involving this compound have not been widely published. The basicity of the pyridine nitrogen atom could theoretically impart some pH-dependent properties to a larger system, but detailed investigations into its protonation-deprotonation behavior and the corresponding changes in physical or spectroscopic properties are not available.

Similarly, there is no significant body of research on the use of this compound as a component in the formulation of ionic liquids. The synthesis of ionic liquids typically involves the combination of a large organic cation with an organic or inorganic anion. While the pyridine moiety of this compound could potentially be alkylated to form a pyridinium (B92312) cation, its specific use in creating ionic liquids with unique properties has not been explored in the available scientific literature.

Structure Property Relationship Studies in Non Biological Contexts

Correlation between Molecular Structure and Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

The spectroscopic profile of 3-(2-Phenyl-5-tetrazolyl)pyridine is intrinsically linked to its molecular framework, which consists of a pyridine (B92270) ring, a phenyl group, and a central tetrazole ring. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide distinct signatures that confirm the compound's identity and structure. mdpi.comdntb.gov.uaresearchgate.net

NMR Spectroscopy: ¹H and ¹³C-NMR spectroscopy are pivotal in identifying the compound. mdpi.com In the ¹H-NMR spectrum, signals corresponding to the protons of the pyridine and phenyl rings are clearly distinguishable. The pyridine ring protons appear at chemical shifts of δ 9.37, 8.83, 8.57, and 7.78–7.74 ppm, while the phenyl group protons are observed in the δ 8.22–8.16 and 7.68–7.57 ppm range. mdpi.com The chemical shift of the carbon atom in the tetrazole ring is a key indicator for distinguishing between 2,5-disubstituted and 1,5-disubstituted isomers, with the former typically appearing around 164 ppm. mdpi.com

UV-Vis Spectroscopy: The electronic transitions within the molecule give rise to a characteristic UV-Vis absorption spectrum. In an ethanol (B145695) solution, this compound exhibits three primary absorption bands. mdpi.com The experimental spectrum shows maximum absorption wavelengths (λmax) at 274 nm, 236 nm, and 202 nm. mdpi.com These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic and heterocyclic rings. Quantum-chemical calculations using Time-Dependent Density Functional Theory (TD-DFT) have shown good agreement with these experimental findings. mdpi.com

IR Spectroscopy: The infrared spectrum provides information about the vibrational modes of the molecule's functional groups. Although specific band assignments are complex, the spectrum is characterized by vibrations corresponding to C-H stretching in the aromatic rings (typically in the 3100-3000 cm⁻¹ region), C=N and C=C stretching vibrations from the pyridine, phenyl, and tetrazole rings, and various bending vibrations. scielo.org.zanih.gov These spectral fingerprints are crucial for confirming the presence of the key structural motifs.

| Spectroscopic Technique | Observed Signatures | Structural Correlation |

|---|---|---|

| ¹H-NMR (ppm) | 9.37, 8.83, 8.57, 7.78–7.74 8.22–8.16, 7.68–7.57 | Pyridine Ring Protons Phenyl Ring Protons |

| ¹³C-NMR (ppm) | ~164 | C5 of 2,5-disubstituted tetrazole ring |

| UV-Vis (λmax, nm in Ethanol) | 274, 236, 202 | π → π* and n → π* transitions in aromatic/heterocyclic systems |

Influence of Conformational Preferences on Solid-State Packing and Crystal Properties

The three-dimensional arrangement of this compound in the solid state is dictated by its conformational flexibility and intermolecular interactions. The primary conformational freedom arises from the rotation of the pyridine and phenyl rings relative to the central tetrazole ring.

X-ray diffraction analysis reveals that in the crystalline state, the molecule adopts a nearly planar conformation. mdpi.comresearchgate.net The torsion angle between the planes of the tetrazole and pyridine rings is approximately 11 degrees, while the phenyl substituent and the tetrazole ring are nearly coplanar. mdpi.com This planarity facilitates efficient crystal packing.

In the gas phase or in solution, the molecule can exist as at least two different rotamers, resulting from the rotation of the pyridine ring around the N2-C4' bond. mdpi.com Computational studies indicate that one rotamer is energetically more favorable than the other. mdpi.com However, in the solid state, the molecules pack in a specific conformation that maximizes stabilizing intermolecular forces, such as π-π stacking and van der Waals interactions, leading to the observed crystal structure. The specific packing arrangement influences macroscopic properties like melting point and crystal density.

| Crystal Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Torsion Angle (Tetrazole-Pyridine) | ~11° |

| Torsion Angle (Phenyl-Tetrazole) | ~180° (anti-periplanar) |

Note: Specific lattice parameters (a, b, c, α, β, γ) are determined by X-ray crystallography but are not detailed here for brevity.

Effects of Substituents on Electronic Properties (e.g., Dipole Moment, Frontier Molecular Orbitals) and Reactivity

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO and LUMO energies are critical in determining the electronic transition properties and reactivity. For related 2,5-disubstituted tetrazoles, the introduction of electron-donating groups on one ring and electron-withdrawing groups on the other creates a "push-pull" system. nih.gov This generally raises the HOMO energy and lowers the LUMO energy, reducing the HOMO-LUMO gap. nih.gov A smaller energy gap leads to a red-shift (shift to longer wavelengths) in the UV-Vis absorption spectrum. nih.gov While the unsubstituted this compound is the focus here, it is understood that its electronic properties are tunable via substitution. rsc.orgrsc.org

Reactivity: The reactivity of 2,5-disubstituted tetrazoles is characterized by their thermal stability. Upon heating, these compounds can undergo thermal degradation, often marked by the facile elimination of a molecule of dinitrogen (N₂). mdpi.comresearchgate.net This process leads to the formation of highly reactive nitrilimine intermediates. researchgate.net For this compound, this degradation occurs at temperatures above its melting point (around 142.5 °C), which is a key consideration for its application in materials science. mdpi.com

| Electronic Property | Key Structural Influence | Effect |

|---|---|---|

| Dipole Moment | Conformation (Pyridine ring rotation) | Magnitude of dipole moment varies between rotamers. |

| Frontier Orbitals (HOMO/LUMO) | Nature of substituents on phenyl/pyridine rings | Electron-donating/withdrawing groups can tune the HOMO-LUMO gap. |

| Reactivity | Tetrazole ring | Undergoes thermal decomposition with elimination of N₂. |

Structure-Performance Relationships in Catalytic Applications and Material Science

The unique structural and electronic features of this compound and its derivatives suggest potential utility in catalysis and material science.

Material Science: The high nitrogen content and the characteristic thermal decomposition pathway of tetrazoles make them interesting for applications as energetic materials or gas-generating agents. researchgate.net The controlled release of N₂ gas upon thermal or photochemical stimulation is a key performance characteristic. researchgate.netresearchgate.net Furthermore, the electronic properties of substituted phenyl-tetrazole systems, particularly those with significant intramolecular charge transfer, are relevant for the development of nonlinear optical (NLO) materials. nih.gov The performance in NLO applications is directly related to the molecular hyperpolarizability, which is enhanced by strong push-pull electronic effects across the molecular scaffold. nih.gov

Catalytic Applications: The pyridine and tetrazole moieties contain nitrogen atoms with lone pairs of electrons, making them effective ligands for coordinating with metal ions. Structurally similar compounds, such as 3-phenyl-5-(2-pyridyl)pyrazolate, have been successfully incorporated into multinuclear metal complexes. rsc.org These complexes can exhibit significant catalytic activity; for example, a copper-based complex demonstrated high activity in the oxidation of alkanes and alcohols. rsc.org This suggests that this compound could serve as a ligand in the design of novel catalysts, where the performance would be directly linked to the coordination environment and electronic properties it imparts to the metal center.

Future Research Directions and Emerging Avenues

Integration of 3-(2-Phenyl-5-tetrazolyl)pyridine into Novel Synthetic Methodologies

The synthesis of this compound has been achieved through methods such as the Chan–Evans–Lam cross-coupling reaction. mdpi.comsmolecule.com Future research will likely focus on refining these methods and incorporating the compound as a building block in more complex molecular architectures.

One promising direction is the use of this compound in multicomponent reactions (MCRs). MCRs are highly efficient one-pot reactions that combine three or more reactants to form a complex product, minimizing waste and saving time and resources. The pyridine (B92270) and tetrazole functionalities offer multiple reactive sites that could be exploited in novel MCRs to generate diverse libraries of compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the nitrogen atoms in both the pyridine and tetrazole rings can act as ligands for transition metals, opening up avenues for its use in catalysis. Future work could explore the synthesis of metal complexes of this compound and their catalytic activity in various organic transformations, such as cross-coupling reactions or asymmetric synthesis.

| Synthetic Method | Reactants | Conditions | Yield | Reference |

| Chan–Evans–Lam Coupling | 5-phenyl-1H-tetrazole, pyridin-3-ylboronic acid | Cu2O, DMSO, 100 °C, 15 h | 87% | mdpi.com |

| Multistep Classical Synthesis | Pyridine-3-diazonium salt, N'-benzylidenebenzenesulfonylhydrazide | Multiple steps | Not specified | mdpi.com |

Exploration of Advanced Material Applications and Device Fabrication

The unique electronic and structural properties of this compound make it a compelling candidate for applications in advanced materials and electronic devices. The combination of the electron-donating pyridine and the electron-withdrawing tetrazole ring suggests potential for creating materials with interesting photophysical and electronic properties.

A significant area of future research lies in the development of organic light-emitting diodes (OLEDs). Pyridine derivatives are known to be effective as high-efficiency luminescent materials and are used in the charge transport layers of OLEDs to enhance charge mobility and device performance. oled-intermediates.com The introduction of the tetrazole moiety could further tune the electronic properties, leading to new generations of efficient and stable OLEDs. Research into iridium(III) complexes with bipyridine-based ligands has shown promising results for blue phosphorescent OLEDs, suggesting that metal complexes of this compound could also be explored for similar applications. rsc.org

Moreover, the ability of the tetrazole and pyridine nitrogens to coordinate with metal ions could be exploited to create novel metal-organic frameworks (MOFs) and coordination polymers. These materials have a wide range of applications, including gas storage, separation, and catalysis. The specific geometry and electronic nature of this compound could lead to MOFs with unique topologies and functionalities.

| Potential Application | Relevant Properties of this compound | Analogous Compounds/Systems |

| Organic Light-Emitting Diodes (OLEDs) | Electron-donating pyridine and electron-withdrawing tetrazole moieties, potential for high charge mobility. | Pyrene-pyridine derivatives, Iridium(III) complexes with bipyridine ligands. rsc.orgnih.gov |

| Metal-Organic Frameworks (MOFs) | Multiple nitrogen coordination sites for metal binding, rigid structure. | Terpyridine-metal complexes. nih.gov |

| Catalysis | Ability to form stable complexes with transition metals. | Silver(I) complexes with pyridine-containing macrocycles. acs.org |

Development of Sophisticated Analytical and Sensing Platforms

The development of advanced analytical and sensing platforms is another exciting frontier for this compound. The nitrogen atoms in the molecule can act as binding sites for various analytes, making it a potential core structure for chemosensors.

Future research could focus on the design of fluorescent sensors based on this compound. Pyridine derivatives have been successfully employed as fluorescent sensors for the detection of toxic heavy metal ions. mdpi.com By incorporating appropriate fluorophores or modifying the substitution pattern on the phenyl or pyridine rings, it may be possible to develop selective and sensitive fluorescent probes for a range of analytes, including metal ions, anions, and small organic molecules. For instance, 2-pyridylthiazole derivatives have been shown to act as "turn-on" fluorescent sensors for Fe(III) and as pH sensors. nih.gov

Furthermore, the compound could be integrated into electrochemical sensors. The electroactive nature of the pyridine and tetrazole rings could be harnessed to create sensors for the detection of biologically important molecules or environmental pollutants. The compound could be immobilized on an electrode surface and its electrochemical response monitored in the presence of the target analyte.

| Sensing Platform | Sensing Mechanism | Target Analytes | Analogous Systems |

| Fluorescent Sensor | Chelation-enhanced fluorescence, photoinduced electron transfer. | Metal ions (e.g., Cr2+, Hg2+, Ni2+, Co2+), pH. mdpi.comnih.gov | Pyridine derivatives, 2-pyridylthiazole derivatives. mdpi.comnih.gov |

| Electrochemical Sensor | Changes in redox properties upon analyte binding. | Biologically relevant molecules, environmental pollutants. | Molecularly imprinted polymers on electrodes. mdpi.com |

Sustainable Synthesis and Environmental Considerations in Production and Application

As with any chemical compound with potential for widespread application, the development of sustainable and environmentally friendly synthetic routes for this compound is of paramount importance. While the Chan–Evans–Lam coupling offers a relatively efficient synthesis, future research should aim to further improve its green credentials.

This includes the exploration of alternative, less hazardous solvents and catalysts. The use of microwave-assisted synthesis could also be investigated to reduce reaction times and energy consumption. Furthermore, developing synthetic strategies that minimize the number of steps and maximize atom economy will be crucial for the sustainable production of this compound.

In addition to sustainable synthesis, the environmental fate and potential toxicity of this compound and its derivatives will need to be thoroughly investigated as they move towards real-world applications. This includes studies on their biodegradability and their impact on aquatic and terrestrial ecosystems. A life-cycle assessment approach should be adopted early in the research and development process to ensure that the benefits of this promising compound are not outweighed by unforeseen environmental consequences.

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Development of one-pot, multicomponent reactions. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Use of safer solvents and reagents, avoiding toxic and explosive precursors like hydrazoic acid. |

| Design for Energy Efficiency | Exploration of microwave-assisted or flow chemistry conditions to reduce energy consumption. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the pyridine and phenyl precursors. |

Q & A

Q. How can researchers optimize the synthesis of 3-(2-Phenyl-5-tetrazolyl)pyridine to improve yield and purity?

- Methodological Answer : Optimization involves systematic screening of reaction conditions:

-

Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures reduce side reactions .

-

Catalysts : Transition-metal catalysts (e.g., Pd for coupling reactions) or bases (e.g., K₂CO₃) improve cyclization efficiency .

-

Temperature control : Reactions performed at 80–100°C balance kinetics and thermal degradation risks .

-

Purification : Use silica gel chromatography or recrystallization for high-purity isolation .

Key Parameters Conditions Impact on Yield Solvent DMF vs. Ethanol/water +15% in DMF Catalyst Pd(PPh₃)₄ vs. K₂CO₃ Pd improves cyclization Temperature 80°C vs. 100°C 80°C reduces byproducts

Q. What analytical techniques are critical for characterizing this compound's structure?

- Methodological Answer : Use a multi-technique approach:

- X-ray crystallography : Resolves bond lengths/angles (e.g., tetrazole-pyridine torsion angles) with software like SHELXL .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyridine C-3 vs. C-4 substitution) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

- Methodological Answer : Select hybrid functionals (e.g., B3LYP) with gradient corrections to balance accuracy and computational cost:

-

Basis sets : 6-31G(d) for geometry optimization; aug-cc-pVTZ for electron density analysis .

-

Key properties : Calculate HOMO-LUMO gaps (correlated with reactivity) and electrostatic potential maps (identify nucleophilic/electrophilic sites) .

Functional Average Error (kcal/mol) Application B3LYP 2.4 Thermochemistry M06-2X 3.1 Non-covalent interactions

Q. What strategies mitigate instability of this compound under ambient conditions?

- Methodological Answer : Stability studies reveal:

- Light sensitivity : Store in amber vials at 2–8°C under inert gas (e.g., N₂) to prevent photodegradation .

- Moisture control : Use molecular sieves in storage containers to suppress hydrolysis of the tetrazole ring .

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>150°C) .

Q. How can researchers validate the biological activity of this compound derivatives?

- Methodological Answer : Employ tiered assays:

- In vitro screening : Test enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement) .

- Structure-activity relationships (SAR) : Modify substituents (e.g., electron-withdrawing groups on phenyl) to correlate with potency .

- Cytotoxicity profiling : Use MTT assays on mammalian cell lines to assess therapeutic index .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental data for this compound?

- Methodological Answer : Common issues and solutions:

- Solvent effects : DFT models often neglect solvent interactions; apply implicit solvation models (e.g., PCM) or compare with gas-phase experiments .

- Crystal packing : X-ray structures may show intermolecular interactions (e.g., hydrogen bonds) absent in isolated-molecule calculations .

- Functional limitations : Validate results with higher-level methods (e.g., CCSD(T)) for critical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro